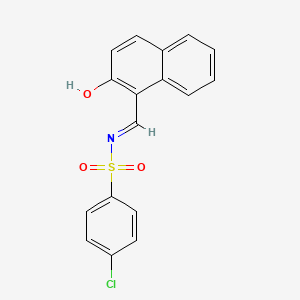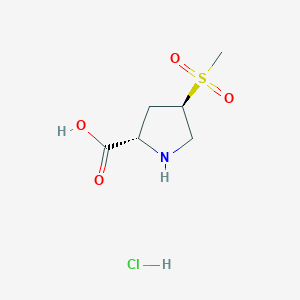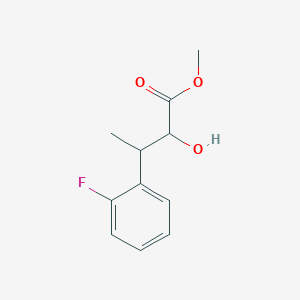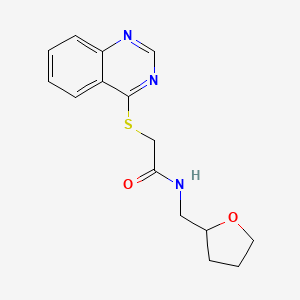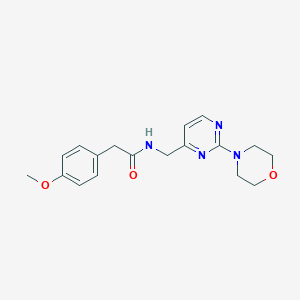
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a morpholinopyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 4-methoxyphenylacetic acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.
Formation of the acetamide linkage: The 4-methoxyphenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with 2-morpholinopyrimidine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-hydroxyphenylacetamide or 4-formylphenylacetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)amine.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-hydroxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
- 2-(4-formylphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-4-2-14(3-5-16)12-17(23)20-13-15-6-7-19-18(21-15)22-8-10-25-11-9-22/h2-7H,8-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKXOCHRBCNGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2792606.png)
![2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2792609.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2792611.png)
![5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2792612.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2792615.png)
![ethyl 4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2792616.png)
![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2792618.png)
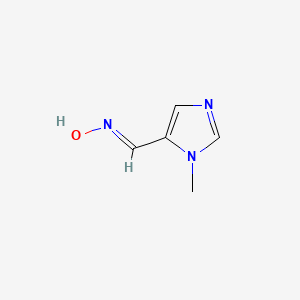
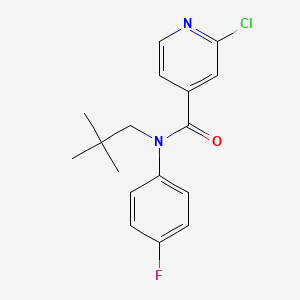
![{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B2792625.png)
